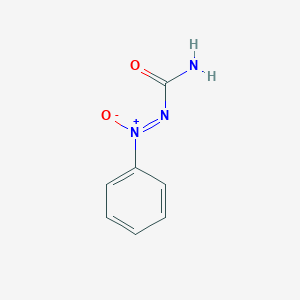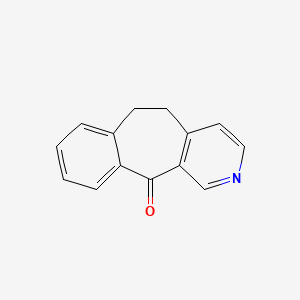
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- is a chemical compound that belongs to the class of heterocyclic compounds. It is structurally characterized by a fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring. This compound is known for its significance in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of halogenated heterocycles as starting materials. For example, 4,8-dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be synthesized by reacting appropriate chlorinated precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. For example, as an impurity in loratadine, it may interact with histamine H1 receptors, influencing allergic responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: A closely related compound with similar structural features.
Loratadine: A pharmaceutical compound that contains a similar tricyclic structure.
Uniqueness
11H-Benzo(5,6)cyclohepta(1,2-c)pyridin-11-one, 5,6-dihydro- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its role as an impurity in loratadine highlights its relevance in pharmaceutical research and quality control .
Properties
CAS No. |
3964-74-7 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |
InChI |
InChI=1S/C14H11NO/c16-14-12-4-2-1-3-10(12)5-6-11-7-8-15-9-13(11)14/h1-4,7-9H,5-6H2 |
InChI Key |
PSHZPPBCBVTVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
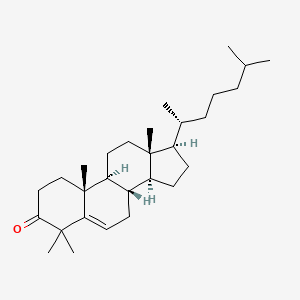

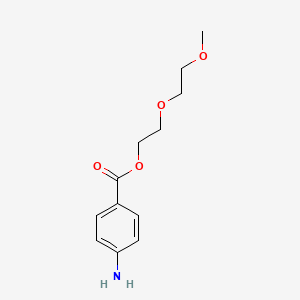
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
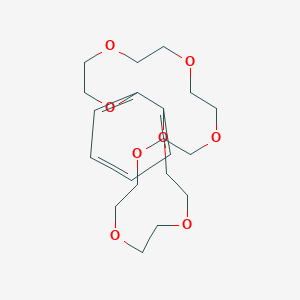

![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
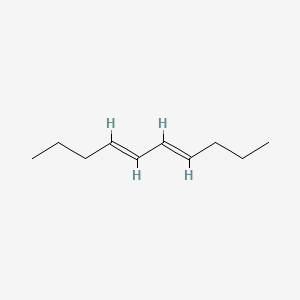
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
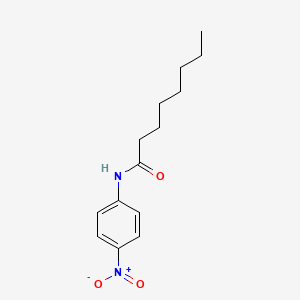
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
